Methyl 2-(tetrahydrofuran-2-yl)acetate
Description
Contextual Significance in Organic Chemistry
The tetrahydrofuran (B95107) (THF) ring is a fundamental structural motif present in a vast array of naturally occurring and synthetic compounds. Its prevalence in bioactive molecules, such as lignans, polyether ionophores, and various natural products, underscores the importance of synthetic routes to access substituted tetrahydrofurans. nih.gov The development of methodologies for constructing and functionalizing the THF scaffold is a significant area of research in organic synthesis. chemrxiv.org Methyl 2-(tetrahydrofuran-2-yl)acetate, as a 2-substituted tetrahydrofuran derivative, is a valuable building block in this context. Its ester functionality provides a handle for further chemical modifications, making it a useful intermediate in the synthesis of more complex target molecules.
Overview of Research Trajectories for Tetrahydrofuran-2-yl Acetates
Research concerning tetrahydrofuran-2-yl acetates and related derivatives has largely been driven by the need for efficient and stereoselective methods to synthesize substituted tetrahydrofurans. Key research trajectories include:
Development of Novel Synthetic Methodologies: A primary focus has been the creation of new reactions to form the tetrahydrofuran ring with control over stereochemistry. Techniques such as intramolecular cyclization of hydroxyalkenes, cycloadditions, and the use of organometallic reagents are continuously being refined. nih.govorganic-chemistry.org
Catalytic Approaches: Significant effort has been invested in developing catalytic systems for the synthesis of tetrahydrofuran derivatives. This includes the use of transition metals like palladium and ruthenium to facilitate cyclization and functionalization reactions. nih.govmdpi.com The catalytic hydrogenation of furan (B31954) derivatives is another important route. wikipedia.org
Asymmetric Synthesis: Given the chirality often present in bioactive tetrahydrofuran-containing molecules, a major research thrust is the development of enantioselective syntheses. This includes the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.
Applications in Total Synthesis: The utility of tetrahydrofuran-2-yl acetates and their analogs is often demonstrated through their incorporation into the total synthesis of complex natural products.
Historical Development and Initial Discoveries Pertaining to the Compound and its Derivatives
The history of furan chemistry dates back to the late 18th and 19th centuries with the discovery of compounds like furfural (B47365). The subsequent exploration of furan and its derivatives laid the groundwork for the synthesis of their saturated counterparts, the tetrahydrofurans. The development of methods for the catalytic hydrogenation of furans provided access to the tetrahydrofuran core. wikipedia.org
Chemical and Physical Properties of this compound
The following table summarizes some of the key computed chemical and physical properties of a closely related compound, tetrahydro-2-furyl acetate (B1210297), which provides an indication of the expected properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | PubChem nih.gov |
| Molecular Weight | 130.14 g/mol | PubChem nih.gov |
| XLogP3 | 0.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 130.062994177 | PubChem nih.gov |
| Monoisotopic Mass | 130.062994177 | PubChem nih.gov |
| Topological Polar Surface Area | 35.5 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 111 | PubChem nih.gov |
Spectroscopic Data of a Related Compound: Tetrahydro-2-furyl acetate
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines available spectroscopic information for tetrahydro-2-furyl acetate.
| Spectrum Type | Details | Source |
| 13C NMR Spectra | Available | PubChem nih.gov |
| Mass Spectrometry (GC-MS) | Available | PubChem nih.gov |
| IR Spectra (Vapor Phase) | Available | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(oxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRNEKONLWKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450348 | |
| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-85-1 | |
| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Methyl 2 Tetrahydrofuran 2 Yl Acetate
Direct Synthesis Approaches
Direct synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate can be achieved through several strategic routes, including the esterification of a pre-existing carboxylic acid, the reduction of a furan-based precursor, or the construction of the heterocyclic ring via cyclization.
Esterification Reactions for Carboxylic Acid Precursors
A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-(tetrahydrofuran-2-yl)acetic acid. uwa.edu.au This reaction is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol—in this case, methanol (B129727)—in the presence of an acid catalyst. masterorganicchemistry.com The process is a reversible equilibrium between the reactants and the products (ester and water). masterorganicchemistry.com
To drive the reaction toward the formation of the desired methyl ester, an excess of methanol is typically used. masterorganicchemistry.com The removal of water as it forms also shifts the equilibrium to favor the product. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. This is followed by a nucleophilic attack from the methanol, a series of proton transfers, and finally, the elimination of a water molecule to yield the ester. masterorganicchemistry.com Microwave-assisted esterification has also been shown to be an effective and efficient method for producing methyl esters like methyl acetate (B1210297), often reducing reaction times and increasing yields. uctm.edu
While specific conditions for the methyl esterification of 2-(tetrahydrofuran-2-yl)acetic acid are not detailed in the provided results, the synthesis of its ethyl ester derivative has been documented. uwa.edu.au The principles of Fischer esterification are broadly applicable, and similar conditions would be expected for the synthesis of the methyl ester. masterorganicchemistry.commedcraveonline.com
Catalytic Hydrogenation Strategies
Catalytic hydrogenation offers a powerful strategy for synthesizing the saturated tetrahydrofuran (B95107) ring from an unsaturated furan (B31954) precursor. This approach is particularly valuable in biomass conversion, where furan derivatives are readily available platform molecules. mdpi.commdpi.com The hydrogenation of a suitable furan-containing starting material, such as a methyl 2-(furan-2-yl)acetate, would yield the target compound.
Palladium-based catalysts are widely recognized for their effectiveness in hydrogenating the furan ring. mdpi.com Supported palladium catalysts, such as palladium on carbon (Pd/C), are frequently employed for the conversion of furan derivatives to their tetrahydrofuran counterparts. google.comrsc.org The reaction typically involves treating the furan substrate with hydrogen gas in the presence of the palladium catalyst. google.com
The selectivity and efficiency of the hydrogenation are influenced by several factors, including the catalyst support, palladium particle size, reaction temperature, and the solvent used. mdpi.com For instance, studies on furfural (B47365) hydrogenation show that acidic supports can enhance the conversion rate, and smaller palladium particle sizes tend to favor the deep hydrogenation of the furan ring to yield products like tetrahydrofurfuryl alcohol (THFA). mdpi.com Density functional theory (DFT) studies on the hydrogenation of furan on a Pd(111) surface indicate that tetrahydrofuran (THF) is the kinetically preferred product at lower temperatures. rsc.org The process occurs through the sequential hydrogenation of the carbon atoms of the furan ring. rsc.org Photocatalytic hydrogenation using palladium as a co-catalyst on titanium(IV) oxide has also been shown to quantitatively convert furan to tetrahydrofuran in an alcoholic suspension without the need for external hydrogen gas. rsc.org
Table 1: Examples of Palladium-Catalyzed Furan Hydrogenation
| Catalyst System | Substrate | Product | Key Conditions | Findings & Citation |
|---|---|---|---|---|
| Pd/C | Furfural | Tetrahydrofurfuryl alcohol | Water as solvent, pressurized CO₂ | Using water as a solvent is crucial for high conversion rates. google.com |
| 0.5% Pd/γ-Al₂O₃ | Methyl furan-2,5-dimethylene dicarbamate (FDC) | Methyl tetrahydrofuran-2,5-dimethylene dicarbamate (THFDC) | 100 °C, 2 MPa H₂, 1 h | Achieved a near-quantitative yield (99.9%) with a stable, reusable catalyst. rsc.org |
| Pd-loaded TiO₂ | Furan | Tetrahydrofuran | Alcoholic suspension, 360 nm light | Achieved almost quantitative hydrogenation with a high apparent quantum efficiency of 37%. rsc.org |
| Pd(111) surface (DFT study) | Furan | Tetrahydrofuran | Theoretical | THF is the kinetically preferred product at lower temperatures, while ring-opening is favored at higher temperatures. rsc.org |
| Pd-based catalysts | Furfural | Tetrahydrofurfuryl alcohol | Various | Selectivity depends on support, Pd particle size, and solvent; smaller particles favor ring hydrogenation. mdpi.com |
To improve the efficiency and selectivity of furan derivative hydrogenation, multifunctional and bimetallic catalyst systems have been developed. These systems often combine different active metals or use specific supports to tune the catalytic properties. mdpi.com The synergy between metals in bimetallic catalysts can lead to remarkable improvements in conversion and yield compared to their monometallic counterparts. mdpi.com
For example, the conversion of levulinic acid, a biomass-derived platform molecule, to 2-methyltetrahydrofuran (B130290) (2-MTHF) often utilizes such systems. mdpi.com The process involves hydrogenation and dehydration steps, where different catalytic sites are beneficial. mdpi.com Bimetallic catalysts like Cu-Ni/Al₂O₃ have shown improved activity for producing 2-methylfuran (B129897) (MF) and 2-MTHF from furfural. mdpi.com Similarly, a Pt-Mo bimetallic catalyst supported on H-β-zeolite has been used to efficiently convert levulinic acid to 2-MTHF in a one-pot process. mdpi.com The choice of support material is also critical; zeolites, for instance, can provide Brønsted acidity that facilitates dehydration steps following hydrogenation. nih.gov
Table 2: Multifunctional Catalyst Systems in Furan Derivative Reduction
| Catalyst System | Substrate | Main Product(s) | Key Conditions | Findings & Citation |
|---|---|---|---|---|
| Cu-Ni/Al₂O₃ | Furfural | 2-Methylfuran (MF), 2-Methyltetrahydrofuran (MTHF) | 230 °C, 4 h | Bimetallic system showed improved activity over monometallic Cu or Ni catalysts. mdpi.com |
| Pt-Mo/H-β-zeolite | Levulinic Acid | 2-Methyltetrahydrofuran (MTHF) | Aqueous environment | Efficient one-pot conversion via hydrogenation and subsequent dehydration on the acidic zeolite support. mdpi.com |
| Cu/AC | Furfural (from biomass) | 2-Methylfuran (MF) | 400–500 °C, vapour phase | High selectivity (up to 92%) for MF from furfural generated directly from pinewood hydropyrolysis. rsc.org |
| Ru/GO | Levulinic Acid | 1,4-Pentanediol (B150768) (1,4-PDO) | Reduced hydrogen pressure | Gγ-valerolactone (Gvl) is a key intermediate; under these conditions, 1,4-PDO is the major product instead of 2-MTHF. mdpi.com |
Cyclization-Based Syntheses
An alternative to modifying an existing furan ring is to construct the tetrahydrofuran ring from acyclic precursors through cyclization reactions. nih.govorganic-chemistry.org This approach allows for significant control over the stereochemistry and substitution pattern of the final product.
A specific and effective method for synthesizing (tetrahydrofuran-2-yl)acetates involves the cyclization of masked dianions. researchgate.net This strategy has been successfully employed to prepare a variety of (tetrahydrofuran-2-yl)acetates and related compounds. researchgate.net The process begins with the cyclization of 1,3-bis-silyl enol ethers, which serve as 'masked dianions', with 1,2-dielectrophiles. This reaction yields 2-alkylidenetetrahydrofurans. researchgate.net
These 2-alkylidenetetrahydrofurans are versatile intermediates. researchgate.net Subsequent hydrogenation of the exocyclic double bond leads directly to the formation of the desired substituted tetrahydrofuran ring system, such as (tetrahydrofuran-2-yl)acetates. researchgate.net This 'cyclization/hydrogenation' sequence provides a robust pathway to the target molecule and its derivatives, which are valuable synthetic building blocks for natural products. researchgate.net
Oxidative Cyclization Routes
Oxidative cyclization represents a powerful strategy for the construction of the tetrahydrofuran (THF) ring system, a core component of the target molecule. These methods typically involve the cyclization of unsaturated precursors, such as specific dienes or alcohols, in the presence of a metal catalyst and an oxidant.
A notable example is the Mukaiyama aerobic oxidative cyclization, which effectively transforms pent-4-en-1-ols into 5-hydroxymethyl trans-tetrahydrofurans. thieme-connect.com This reaction utilizes a cobalt catalyst, such as Co(nmp)₂, and employs oxygen from the air as the stoichiometric oxidant, highlighting its "green" chemistry credentials. thieme-connect.com The reaction proceeds with high diastereoselectivity, exclusively yielding the trans-disubstituted THF products. thieme-connect.comscielo.br This method is particularly valuable as the resulting 5-hydroxymethyl THF can serve as a direct precursor, which after oxidation of the alcohol and subsequent esterification, would yield the target acetate structure.
Another significant approach involves the ruthenium-catalyzed oxidative cyclization of 1,5-dienes. For instance, the reaction of 1,5-hexadiene (B165246) using ruthenium(VIII) oxide (RuO₄) as the catalyst leads to the stereoselective formation of cis-THF-diol products. mdpi.com These diols can then be further functionalized. A sequence involving mono-benzoylation followed by acetylation has been demonstrated, yielding a bis-acylated cis-THF derivative. mdpi.com While this specific product is not the target molecule, the underlying strategy of forming the THF ring with hydroxyl functionalities that can be subsequently converted to the desired acetate group is a key takeaway.
These oxidative cyclization methods offer robust pathways to substituted tetrahydrofurans, providing the essential scaffold for this compound. The choice of catalyst and starting material dictates the stereochemical outcome, allowing for the selective synthesis of either trans or cis isomers.
Enantioselective Synthesis and Chiral Resolution
Achieving enantiopurity is critical for many applications of chiral molecules like this compound. This is accomplished either by directly synthesizing a single enantiomer (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Asymmetric Catalysis (e.g., Iridium-Catalyzed C-H Insertion)
Asymmetric catalysis offers an elegant route to enantioenriched compounds by using a chiral catalyst to control the stereochemical course of a reaction. While direct iridium-catalyzed C-H insertion to produce the title compound is not extensively documented, related transformations highlight the potential of this strategy. For example, iridium catalysts have been successfully employed in the regio- and enantioselective allylation of trimethylsiloxyfuran. nih.gov This process creates a branched, chiral 3-substituted butenolide, demonstrating the power of iridium catalysis in forming stereocenters adjacent to an oxygenated ring. nih.gov
More directly related to the THF core, rhodium-catalyzed asymmetric C-H activation has been shown to be effective on the tetrahydrofuran molecule itself. researchgate.net Dirhodium catalysts can mediate the insertion of carbenoids derived from methyl aryldiazoacetates into the C-H bonds of THF with good control of regioselectivity and enantioselectivity. researchgate.net This C-H insertion mechanism directly functionalizes the pre-formed THF ring, representing a highly atom-economical approach to chiral tetrahydrofuran derivatives.
Enzymatic Kinetic Resolution Techniques
Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for separating racemic mixtures. This technique relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the reaction of one enantiomer in a racemic pair at a much faster rate than the other.
For the resolution of racemic (tetrahydrofuran-2-yl)acetates, esterases have proven particularly effective. In one study, the racemic acetate was subjected to hydrolysis using recombinant esterase Est56. researchgate.net The reaction proceeded with excellent enantioselectivity, achieving an enantiomeric ratio (E) greater than 100, yielding both the chiral alcohol and the unreacted chiral acetate in high enantiomeric purity. researchgate.net
Lipases are also extensively used for resolving chiral acetates through hydrolysis or transesterification. nih.gov Screening of various lipases often reveals significant differences in their effectiveness. For example, in the resolution of related Morita-Baylis-Hillman acetates, lipases from Pseudomonas fluorescens and Pseudomonas cepacia (PCL) demonstrated superior performance over others like Candida antarctica Lipase (B570770) A and B (CAL-A, CAL-B). nih.gov Similarly, in the resolution of aryloxy-propan-2-yl acetates, Amano lipase AK from P. fluorescens and lipase from Thermomyces lanuginosus (TLL) were found to be the most effective, yielding products with enantiomeric excess (ee) values greater than 99% at 50% conversion. mdpi.com These studies underscore the importance of enzyme screening to identify the optimal biocatalyst for a specific substrate.
The general procedure for EKR via hydrolysis involves incubating the racemic acetate in a buffered aqueous solution with the chosen enzyme. The reaction progress is monitored until approximately 50% conversion is reached, at which point both the produced alcohol and the remaining acetate can be isolated in high enantiomeric purity.
Table 1: Representative Enzymes in Kinetic Resolution of Acetates
Enzyme Substrate Type Reaction Type Selectivity (E-value) Product ee Source Esterase Est56 (Tetrahydrofuran-2-yl)acetates Hydrolysis >100 High P. fluorescens lipase Morita-Baylis-Hillman Acetates Hydrolysis Good to Excellent >90% thieme-connect.com P. cepacia lipase (PCL) Morita-Baylis-Hillman Acetates Hydrolysis 53 (for specific substrates) 92% thieme-connect.com Novozyme 435 (CAL-B) Morita-Baylis-Hillman Acetates Hydrolysis 147 (for specific substrates) >90% thieme-connect.com Amano lipase AK (P. fluorescens) Aryloxy-propan-2-yl Acetates Hydrolysis >200 >99% nih.gov Thermomyces lanuginosus lipase (TLL) Aryloxy-propan-2-yl Acetates Hydrolysis >200 >99% nih.gov
Chiral Precursor Utilization in Stereoselective Synthesis
An alternative to chiral resolution is the synthesis of the target molecule from a starting material that is already enantiomerically pure. This "chiral pool" approach embeds the desired stereochemistry from the outset.
A powerful method for creating chiral precursors is the Sharpless Asymmetric Dihydroxylation (AD), which can convert alkenes into chiral diols with high enantioselectivity. These diols can then be cyclized to form chiral tetrahydrofuran derivatives. For instance, the enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran were successfully obtained via Sharpless AD, which were then converted through further steps into specific stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate. scilit.comnih.gov
Another prominent example is the use of Jacobsen hydrolytic kinetic resolution to obtain a chiral epoxide. This epoxide can then serve as a key building block for complex molecules containing a THF ring. In the total synthesis of CMI-977, a potent anti-asthmatic compound featuring a trans-2,5-disubstituted THF ring, a chiral epoxide prepared by this method was a crucial intermediate. scielo.br The epoxide was then elaborated into a pent-4-en-1-ol, which underwent a highly diastereoselective Mukaiyama oxidative cyclization to establish the required trans-THF unit. scielo.br
These strategies demonstrate how leveraging well-established asymmetric reactions to create simple chiral building blocks provides a reliable and efficient pathway to complex, stereodefined tetrahydrofuran-containing targets.
Advanced Derivatization Reactions
Once synthesized, the this compound can undergo further chemical transformations.
Nucleophilic Substitution Reactions
The tetrahydrofuran ring, particularly when substituted with an electron-withdrawing group at the 2-position, can be susceptible to nucleophilic attack. The reactivity and stereochemical outcome of such reactions are influenced by the nature of the nucleophile and the substituents on the THF ring. nih.gov
Studies on related tetrahydropyran (B127337) and tetrahydrofuran acetals reveal that substitution reactions with nucleophiles proceed through an intermediate oxocarbenium ion. nih.gov The conformation of this ion, and thus the stereoselectivity of the reaction, is dictated by electronic effects of other substituents on the ring. For example, halogen atoms adjacent to the ring oxygen were found to significantly influence whether the incoming nucleophile adds in a cis or trans fashion relative to the substituent. nih.gov
The solvent can also play a crucial role. It has been noted that 2-methyltetrahydrofuran (2-MeTHF), a close structural analog, can promote the nucleophilic substitution pathway for certain organometallic reagents to a greater extent than THF itself. nih.gov This suggests that the choice of reaction medium can be a critical parameter in controlling the outcome of derivatization reactions involving nucleophilic attack on the THF scaffold.
Alkylation Strategies for Functionally Substituted Esters
The alkylation of furan and its derivatives serves as a crucial method for carbon-carbon bond formation, leading to the synthesis of higher carbon fuel precursors and other valuable chemicals. These strategies, particularly the hydroxyalkylation/alkylation (HAA) of furanic compounds, can be conceptually extended to functionally substituted esters like this compound. The core of these methods often involves the reaction of a furan ring with an aldehyde or other electrophile in the presence of an acid catalyst.
Research into the HAA of 2-methylfuran (2-MF) with biomass-derived compounds like furfural and butanal provides a framework for these transformations. dtu.dkrsc.orgresearchgate.net Solid acid catalysts are particularly effective for these solvent-free reactions. Niobic acid catalysts (NAC), for instance, have demonstrated high efficacy due to their strong Brønsted acid sites, good water tolerance, and favorable textural properties. rsc.org When 2-MF reacts with furfural over a niobic acid catalyst treated at 400 °C, a C15 fuel precursor can be obtained with up to a 90% yield under optimized conditions. rsc.org Similarly, acidic ion-exchange resins and supported acidic ionic liquids (SILCs) have proven effective. dtu.dkresearchgate.net SILCs with sulfonic acid groups showed high selectivity (90%) toward the formation of bis(5-methylfuran-2-yl)methane (BMFM) from the alkylation of 2-MF with formalin. dtu.dk
The general mechanism involves the protonation of the aldehyde by the acid catalyst, followed by electrophilic attack by the activated aldehyde on the electron-rich furan ring (typically at the C5 position). A subsequent dehydration step and a second alkylation with another molecule of the furan substrate lead to the final C-C coupled product.
Table 1: Examples of Alkylation Reactions on Furan Derivatives
| Furan Substrate | Alkylation Agent | Catalyst | Key Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 2-Methylfuran (2-MF) | Furfural | Niobic Acid (NAC400) | C15 Fuel Precursor | 90% Yield | rsc.org |
| 2-Methylfuran (2-MF) | Formalin | SBA-15 Supported Acidic Ionic Liquid | Bis(5-methylfuran-2-yl)methane (BMFM) | 90% Selectivity | dtu.dk |
| 2-Methylfuran (2-MF) | Butanal | Acidic Ion-Exchange Resin (Dowex 50Wx2) | 2,2-bis(5-methylfuran-2-yl)butane | 90% Butanal Conversion | researchgate.net |
Hydrolysis Pathways
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-(tetrahydrofuran-2-yl)acetic acid and methanol. This reaction can be carried out under either acidic or basic conditions, typical for standard ester hydrolysis.
In addition to ester hydrolysis, the tetrahydrofuran ring itself can undergo transformations under specific conditions. For instance, the hydrolysis of a related compound, 5-methylfuran-2-yl, to a 2,5-dioxopentanyl moiety has been observed during trifluoroacetic acid (TFA) cleavage. nih.gov This reaction, which typically requires harsh conditions like strong acids and high temperatures, was facilitated by the carbocation-stabilizing effect of the methyl group on the furan ring. nih.gov This suggests that while the saturated THF ring in this compound is generally more stable than an unsaturated furan ring, strong acidic conditions could potentially lead to ring-opening or other side reactions in addition to ester cleavage.
The selective hydrogenolysis of 2-methyltetrahydrofuran in the presence of acetic acid can yield products like 1-pentanol (B3423595) acetate and 1,4-pentanediol diacetate, demonstrating a pathway where the THF ring is opened and the resulting hydroxyl groups are acetylated. nih.gov This indicates that under reductive conditions with an acid source, both ring cleavage and esterification/transesterification are possible pathways.
Oxidative Transformations to Related Structures
The tetrahydrofuran core and its side chains can be subjected to various oxidative transformations to generate related structures such as lactones, diketones, or other oxidized species. The specific outcome is highly dependent on the oxidant and catalyst used.
A significant transformation is the oxidative cleavage of the tetrahydrofuran ring. For example, bis-acylated 2,5-dihydroxyalkyl-substituted tetrahydrofurans can be opened to form bis-α-acyloxy-1,4-diketones using a chlorochromatoperiodate (CCP)-catalyzed process. mdpi.com This methodology highlights a pathway to convert cyclic THF diols into linear diketone structures. The synthesis of the starting materials for such reactions often involves the stereoselective RuO₄-catalyzed oxidative cyclization of dienes like 1,5-hexadiene to produce cis-THF-diol derivatives, which are then acylated. mdpi.comsemanticscholar.org
Furthermore, the selective oxidation of related furanic alcohols demonstrates the targeted conversion of specific functional groups. Tetrahydrofurfuryl alcohol can be selectively oxidized to 2-methyl tetrahydrofuran (2-MTHF) with 100% conversion and 68.1% selectivity using an Ag–CeOx/MCM-41 catalyst. bohrium.com This reaction proceeds via a ring-opening and subsequent ring-closing mechanism. In other contexts, the oxidative ring opening of 2-methylfuran using dimethyldioxirane (B1199080) (DMDO) can produce 3-acetylacrolein. acs.org
Table 2: Examples of Oxidative Transformations on THF and Furan Derivatives
| Starting Material | Oxidant/Catalyst | Key Product | Reference |
|---|---|---|---|
| 1,5-Hexadiene | RuO₄ (catalyst), NaIO₄ | (±)-cis-Tetrahydrofuran-2,5-diyldimethanol | mdpi.comsemanticscholar.org |
| Bis-acylated THF-diols | Chlorochromatoperiodate (CCP) catalyst | Bis-α-acyloxy-1,4-diketones | mdpi.com |
| Tetrahydrofurfuryl alcohol (THFA) | Ag–CeOx/MCM-41, O₂ | 2-Methyl tetrahydrofuran (2-MTHF) | bohrium.com |
| 2-Methylfuran (2-MF) | Dimethyldioxirane (DMDO) | 3-Acetylacrolein | acs.org |
Reaction Condition Optimization and Green Chemistry Integration in Synthesis
Solvent Selection for Enhanced Reaction Efficiency
The choice of solvent is critical in the synthesis of tetrahydrofuran derivatives, influencing reaction rates, yields, and environmental impact. In recent years, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior green alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether. d-nb.inforesearchgate.net Derived from renewable resources such as corn cobs, 2-MeTHF offers several advantages: it has lower water solubility, which simplifies aqueous work-ups and product extraction; it forms an azeotrope with water, facilitating its removal; and it exhibits greater stability towards strong bases and organometallic reagents. d-nb.inforesearchgate.net
The utility of 2-MeTHF has been demonstrated in a wide array of chemical processes, including Grignard reactions, Suzuki-Miyaura cross-couplings, and polymerizations. d-nb.inforesearchgate.netresearchgate.netmanchester.ac.uk For example, in copper-catalyzed silylations of unsaturated lactams, 2-MeTHF provided better yields and enantioselectivity compared to THF. d-nb.info Its higher boiling point (80.2°C) compared to THF also allows for reactions to be conducted at elevated temperatures without the need for pressurized vessels in some cases. nih.gov Other green solvents like ethyl acetate and cyclopentyl methyl ether (CPME) have also been explored, but 2-MeTHF is often favored for its versatility and performance in organometallic chemistry. researchgate.netacs.org The adoption of 2-MeTHF aligns with the principles of green chemistry by reducing reliance on hazardous solvents and improving process efficiency. manchester.ac.uk
Temperature and Pressure Influence on Yield and Selectivity
Temperature and pressure are key parameters that profoundly affect the yield and selectivity in the synthesis and transformation of tetrahydrofuran derivatives. The optimal conditions are highly dependent on the specific reaction, catalyst, and substrate.
In the hydrogenation of levulinic acid to 2-MTHF, temperature and hydrogen pressure dictate the product distribution. Using a Ni-Cu/Al₂O₃-ZrO₂ catalyst, temperatures below 180°C predominantly yield γ-valerolactone (GVL). mdpi.com As the temperature increases to 220-240°C, the selectivity shifts dramatically towards 2-MTHF, reaching yields as high as 73-99.8%. mdpi.com However, further increases to 250°C can lead to undesired side reactions and a slight decrease in yield. mdpi.com Similarly, increasing H₂ pressure from 10 bar to 50 bar significantly boosts the yield of 2-MTHF over GVL. mdpi.com
In other transformations, temperature can have the opposite effect. For the synthesis of enantiopure β-amino esters in 2-MeTHF, decreasing the temperature to 0°C was found to be beneficial for both diastereoselectivity and yield. d-nb.info For some metathesis/isomerization sequences in 2-MeTHF, increasing the temperature to 120°C in a sealed pressure ampoule was necessary to shift the reaction equilibrium toward the desired isomerized product. nih.govacs.org In the catalytic oxidation of THFA to 2-MTHF, optimal conditions were found to be 150°C and 4 MPa (approx. 40 bar) of O₂ pressure. bohrium.com
Table 3: Influence of Temperature and H₂ Pressure on 2-MTHF Synthesis from Levulinic Acid
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Key Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Ni-Cu/Al₂O₃-ZrO₂ | 180 | - | γ-Valerolactone (GVL) | Predominant Product | mdpi.com |
| Ni-Cu/Al₂O₃-ZrO₂ | 220 | - | 2-MTHF | 99.8% Selectivity | mdpi.com |
| (unspecified) | 240 | 50 | 2-MTHF | 73% Yield | mdpi.com |
| (unspecified) | 250 | 50 | 2-MTHF | 71% Yield (slight decrease) | mdpi.com |
| (unspecified) | 190 | 10 | γ-Valerolactone (GVL) | 54% Yield | mdpi.com |
Catalyst Development and Ligand Effects
The development of efficient and selective catalysts is paramount for the synthesis and functionalization of this compound and related compounds. A wide range of catalytic systems, from noble metals to solid acids and organocatalysts, have been employed.
For hydrogenation reactions, such as the conversion of furfural to 2-MTHF, supported palladium catalysts are highly effective. google.com These catalysts, often on a carbon support like Supersorbon, can operate in the gas phase at elevated temperatures (190-250°C) and pressures (5-15 bar) to give high yields and purity of the desired product. google.com For the hydrogenolysis of the THF ring, a co-catalytic system of Pd/C and a Lewis acid like Sc(OTf)₃ can be used to selectively cleave the C-O bonds. nih.gov
In C-C bond-forming reactions, solid acid catalysts are prominent. Niobic acid and acidic ion-exchange resins are used for the hydroxyalkylation/alkylation of furans with aldehydes. rsc.orgresearchgate.net The activity of these catalysts is attributed to their strong Brønsted acid sites. rsc.org
For oxidative transformations, the choice of catalyst is critical for selectivity. An Ag–CeOx/MCM-41 catalyst, which features a synergistic action between silver nanoparticles and cerium oxide, selectively oxidizes tetrahydrofurfuryl alcohol to 2-MTHF. bohrium.com The presence of both Lewis and a few Brønsted acid centers on this catalyst is key to its performance. bohrium.com In organometallic catalysis, ligand effects are crucial. For instance, palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as [(ITMe)₂Pd(SiMe₃)₂], have been developed for the catalytic cis-bis(silylation) of alkynes, a reaction type that could be applied to functionalize side chains. researchgate.net
Table 4: Catalysts for Synthesis and Transformation of Furan/THF Derivatives
| Reaction Type | Catalyst | Ligand/Support | Substrate | Reference |
|---|---|---|---|---|
| Hydrogenation | Palladium | Supersorbon Carbon | Furfural | google.com |
| Hydrogenolysis | Pd/C + Sc(OTf)₃ | Carbon / None | 2-Methyltetrahydrofuran | nih.gov |
| Alkylation (HAA) | Niobic Acid | None (Solid Acid) | 2-Methylfuran + Furfural | rsc.org |
| Alkylation (HAA) | Acidic Ionic Liquid | SBA-15 Silica | 2-Methylfuran + Formalin | dtu.dk |
| Selective Oxidation | Ag–CeOx | MCM-41 | Tetrahydrofurfuryl alcohol | bohrium.com |
| Oxidative Cyclization | RuO₄ (catalytic) | None | 1,5-Hexadiene | mdpi.comsemanticscholar.org |
| cis-Bis(silylation) | Palladium | ITMe (NHC Ligand) | Alkynes | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Methyl 2-(tetrahydrofuran-2-yl)acetate, providing precise information about the proton and carbon environments within the molecule.
¹H NMR spectroscopy allows for the identification and assignment of each unique proton in the this compound structure. The spectrum is characterized by distinct signals corresponding to the methyl ester group, the methylene (B1212753) (CH₂) group of the acetate (B1210297) moiety, and the protons of the tetrahydrofuran (B95107) (THF) ring. The proton at the C2 position of the THF ring, being adjacent to the ester substituent, is typically shifted further downfield compared to the other ring protons. The two protons of the acetate's CH₂ group are diastereotopic due to the adjacent chiral center at C2, and are thus expected to be chemically non-equivalent, potentially appearing as two separate signals, each split into a doublet (an AB quartet).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ (ester) | ~3.7 | Singlet (s) |
| -CH₂- (acetate) | ~2.5 - 2.7 | Doublet of Doublets (dd) or AB quartet |
| H at C2 (THF ring) | ~4.2 - 4.4 | Multiplet (m) |
| H at C5 (THF ring) | ~3.7 - 3.9 | Multiplet (m) |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show resonances for the ester carbonyl carbon, the methyl ester carbon, the carbons of the THF ring, and the methylene carbon of the acetate group. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing significantly downfield. Data from analogous compounds like tetrahydrofuran-2-acetic acid ethyl ester can be used to predict the approximate chemical shifts. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester carbonyl) | ~172 |
| C2 (THF ring) | ~77 |
| C5 (THF ring) | ~68 |
| -OCH₃ (ester) | ~52 |
| -CH₂- (acetate) | ~42 |
| C3 (THF ring) | ~31 |
Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms, confirming the structural assignments made from 1D spectra.
gCOSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the proton at C2 of the THF ring with its neighbors: the protons at C3 and the protons of the acetate's CH₂ group. This confirms the attachment of the acetate side chain to the C2 position of the ring.
gHSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum of this compound would show a cross-peak between the singlet at ~3.7 ppm and the carbon signal at ~52 ppm, definitively assigning them to the methyl ester group (-OCH₃). Similarly, it would correlate all other proton signals to their respective carbon signals, confirming the complete ¹H and ¹³C assignments. youtube.com
The C2 carbon of the tetrahydrofuran ring in this compound is a stereocenter. While the two enantiomers of a racemic mixture cannot be distinguished by standard NMR, the technique is crucial for analyzing diastereomeric mixtures. If the compound is synthesized in a way that produces diastereomers, these distinct molecules will have different spatial arrangements, leading to unique sets of chemical shifts and coupling constants in their NMR spectra.
The determination of a diastereomeric ratio is achieved by integrating the signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.net The relative area of these distinct peaks corresponds directly to the molar ratio of the diastereomers in the sample. researchgate.netnih.gov Advanced NMR methods, such as band-selective pure shift NMR, can be used to resolve overlapping signals in crowded spectra to allow for more accurate ratio determination. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then analyzes each component by mass spectrometry. For a pure sample of this compound, GC provides a retention time that can be used for identification and purity assessment.
Following separation, the compound is ionized, typically by electron impact (EI), causing it to form a molecular ion (M⁺) and a series of characteristic fragment ions. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for esters and ethers involve the cleavage of alpha-bonds and the loss of stable neutral molecules. miamioh.edu
For this compound (Molecular Weight: 158.18 g/mol ), the following fragments are anticipated:
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 158 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 127 | [C₆H₇O₃]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) from the ester |
| 99 | [C₅H₇O₂]⁺ | Loss of the carbomethoxy group (•COOCH₃) |
| 85 | [C₅H₉O]⁺ | Cleavage of the acetate side chain |
The base peak in the spectrum is often the most stable fragment, which for this molecule is predicted to be at m/z 71, corresponding to the stable oxonium ion of the tetrahydrofuran ring. imreblank.chcapes.gov.br
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent feature is a strong, sharp absorption band for the ester carbonyl (C=O) stretch. The spectrum also contains bands corresponding to the C-O stretching vibrations of the ether within the tetrahydrofuran ring and the ester group. The C-H stretching vibrations of the aliphatic ring and methyl group are also clearly visible. While spectra can be taken in gas, liquid, or solid phases, the exact peak positions can shift slightly depending on the phase due to intermolecular interactions.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~2975-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1250-1150 | Strong | C-O Stretch | Ester |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is indispensable for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.
This compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, meaning it exists as a pair of enantiomers ((R) and (S)). Chiral-phase gas chromatography (GC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This technique utilizes a GC column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives, such as those based on β-cyclodextrin, are common CSPs for separating chiral esters and cyclic ethers. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 4: Representative Chiral GC Method Parameters
| Parameter | Description |
|---|---|
| Column | Chirasil-DEX CB (or similar β-cyclodextrin derivative) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 80 °C to 180 °C) |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A common approach is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. Impurities are separated based on their differential partitioning between the two phases. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (ACN) |
| Flow Rate | ~1.0 mL/min |
| Detector | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
For instance, single-crystal X-ray diffraction studies have been performed on various complex molecules incorporating a tetrahydrofuran ring, revealing detailed structural features. nih.govuwa.edu.au The study of Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, an ester derivative with a related core structure, provides an example of the type of data obtained from such an analysis. researchgate.net In a typical experiment, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. researchgate.net
The data generated includes precise unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the crystal's symmetry. researchgate.net This information is crucial for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonds, which can influence the physical properties of the compound. nih.govresearchgate.net
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound: Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆O₄S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1524 (9) |
| b (Å) | 9.0763 (11) |
| c (Å) | 11.2311 (14) |
| α (°) | 102.394 (2) |
| β (°) | 94.629 (2) |
| γ (°) | 109.023 (2) |
| Volume (ų) | 659.37 (14) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 173 |
Note: This data is for a structurally related compound and serves to illustrate the type of information generated by X-ray diffraction studies.
Computational Chemistry and Theoretical Investigations of Methyl 2 Tetrahydrofuran 2 Yl Acetate
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Theoretical methods provide invaluable insights into these aspects at the atomic level. For molecules like Methyl 2-(tetrahydrofuran-2-yl)acetate, computational approaches can elucidate the distribution of electrons and energy levels.
Density Functional Theory (DFT) Calculations
A conformational analysis of methyl tetrahydrofuran-2-carboxylate using DFT has been performed to identify its stable conformers. acs.orgresearchgate.netwu.ac.theurjchem.com Such studies typically employ functionals like B3LYP in conjunction with a basis set like 6-31G* to optimize the geometry of various possible conformations and determine their relative energies. acs.org This process is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its most stable three-dimensional structure. For this compound, a similar computational approach would be necessary to determine the preferred orientations of the tetrahydrofuran (B95107) ring and the acetate (B1210297) substituent.
Time-Dependent Density Functional Theory (TDDFT) Studies
Time-Dependent Density Functional Theory (TDDFT) is a workhorse for calculating the excited-state properties of molecules, such as electronic absorption spectra. documentsdelivered.com This method can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule.
Although no specific TDDFT studies on this compound were identified, research on fragments like methyl acetate in aqueous solution demonstrates the utility of this approach. researchgate.net Such studies calculate the electronic transition energies and oscillator strengths for the molecule and its complexes. researchgate.net For this compound, TDDFT could be employed to understand its UV-Vis absorption profile and how its electronic transitions are influenced by the solvent environment. This would involve calculating the vertical excitation energies from the optimized ground-state geometry.
Natural Bond Orbital (NBO) Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the electron density in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. eurjchem.com It allows for the calculation of atomic charges and the analysis of donor-acceptor interactions between orbitals, which can explain hyperconjugative effects and bonding patterns. eurjchem.com
A full NBO analysis for this compound would provide detailed information on the charge distribution across the molecule. For instance, it would quantify the partial positive charges on the carbonyl carbon and the hydrogen atoms and the partial negative charges on the oxygen atoms. This information is critical for understanding the molecule's electrostatic potential and its interactions with other polar molecules or biological targets.
Fukui Functions for Reactivity Site Prediction
Fukui functions are reactivity indicators derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.th The function measures the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, calculating the condensed Fukui functions for each atom would reveal the most probable sites for chemical reactions. For example, the site with the highest value of f+ would be the most susceptible to nucleophilic attack, while the site with the highest f- value would be the most likely to undergo electrophilic attack. Such an analysis is crucial for predicting the regioselectivity of its reactions. chemscene.com
Molecular Dynamics Simulations in Complex Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in different environments, such as in solution.
Studies on similar molecules like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (B130290) (MTHF) have utilized MD simulations to investigate properties like liquid-to-glass transitions. These simulations, often employing force fields, can predict macroscopic properties like density and glass transition temperatures by modeling the intermolecular interactions. An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule interacts with water molecules, its conformational flexibility, and how it is solvated, which are all critical aspects for understanding its behavior in biological systems.
Molecular Docking Studies in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule with a protein target. acs.org
While specific molecular docking studies featuring this compound were not found, the methodology is highly applicable. In such a study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The results would be a set of possible binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). acs.org This would provide hypotheses about its potential biological targets and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.
Enzyme-Ligand Interaction Modeling and Binding Site Analysis
Currently, there are no specific published studies detailing the enzyme-ligand interaction modeling and binding site analysis of this compound. While research into the enzymatic acylation of nucleosides has been conducted in 2-methyltetrahydrofuran (MeTHF), a related solvent, these studies focus on the solvent's role rather than the interaction of a substrate like this compound with an enzyme active site. nih.gov
General molecular docking studies have been performed on other furan (B31954) derivatives, targeting various enzymes. jbcpm.com For instance, docking studies on furan-containing quinazolin-4-one derivatives have explored their potential as antiproliferative agents by examining their binding modes within the ATP binding site of the EGFR tyrosine kinase. However, these findings cannot be directly extrapolated to this compound due to differences in molecular structure and functional groups.
Receptor Binding Prediction
Similar to enzyme-ligand modeling, specific receptor binding predictions for this compound are not found in the available literature. Computational methods like QSAR are often employed to predict the biological activity of compounds based on their physicochemical properties. Studies on other furan derivatives have utilized QSAR to explore their potential as COX-2 inhibitors and antimicrobial agents. These analyses, however, are based on different molecular scaffolds and cannot be used to predict the receptor binding profile of this compound.
Conformational Analysis and Stereochemical Modeling
While no dedicated conformational analysis of this compound has been published, insights can be drawn from studies on analogous structures. The tetrahydrofuran ring is known to adopt non-planar conformations, typically described as envelope (E) and twist (T) forms. The specific conformation is influenced by the nature and position of its substituents.
Computational Screening for Reaction Pathway Exploration and Optimization
Computational studies have been used to explore reaction pathways for the synthesis and transformation of furan and tetrahydrofuran derivatives. For example, DFT calculations have been employed to investigate the mechanism of photochemical ring expansion reactions for synthesizing tetrahydrofuran derivatives. rsc.org Additionally, research into the conversion of levulinic acid to 2-methyltetrahydrofuran has utilized computational analysis to understand reaction mechanisms. mdpi.com
However, specific computational screening for the exploration and optimization of reaction pathways leading to or involving this compound is not documented. Such studies would be valuable for developing efficient and sustainable synthetic routes to this compound.
Environmental Impact and Sustainability Considerations in the Production and Use of Methyl 2 Tetrahydrofuran 2 Yl Acetate
Life Cycle Assessment (LCA) in Production Processes
A Life Cycle Assessment (LCA) provides a systematic evaluation of the environmental impacts associated with a product over its entire life. While a specific LCA for Methyl 2-(tetrahydrofuran-2-yl)acetate is not available, the assessment of similar bio-based solvents like 2-MeTHF offers significant insights into the potential environmental performance.
The carbon footprint is a critical metric within an LCA, quantifying the total greenhouse gas (GHG) emissions. The production pathway of this compound, particularly when derived from biomass, has the potential for a significantly lower carbon footprint compared to petrochemical analogues. researchgate.net
Strategies to reduce the carbon footprint for compounds like this compound would involve:
Optimizing Reaction Conditions: Employing energy-efficient catalytic processes that operate at lower temperatures and pressures.
Process Intensification: Combining multiple reaction steps into a one-pot or cascade synthesis to minimize energy and solvent use for separation and purification. rsc.org
Carbon Capture and Utilization: Integrating processes that utilize CO2 as a feedstock for other chemical syntheses.
| Feature | Bio-based 2-MeTHF (from Furfural) | Conventional THF (Petrochemical Route) |
| Primary Feedstock | Corn Cob Waste (Lignocellulose) nih.govresearchwithrowan.com | Fossil Fuels youtube.com |
| CO₂ Emissions (per kg solvent) | 0.150 kg nih.govresearchgate.net | Significantly higher (implied 97% reduction for bio-based) nih.govresearchgate.net |
| Overall Life Cycle Emissions (per kg solvent) | 0.191 kg nih.govresearchgate.net | High nih.govresearchgate.net |
| Sustainability Aspect | Renewable, lower carbon footprint nih.gov | Non-renewable, high carbon footprint youtube.com |
The core of the sustainable appeal of this compound lies in its potential synthesis from renewable feedstocks. mdpi.com The furan (B31954) ring, a precursor to the tetrahydrofuran (B95107) ring, is a key platform molecule derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, such as agricultural waste. nih.govresearchgate.net
Key renewable pathways include:
From Furfural (B47365): Furfural is produced from the acid-catalyzed dehydration of pentoses (C5 sugars) from sources like corn cobs, sugarcane bagasse, and oat hulls. researchgate.netresearch-nexus.netresearchgate.net Furfural can then be converted through a series of hydrogenation and rearrangement reactions to produce the 2-(tetrahydrofuran-2-yl)acetate structure. researchgate.netgoogle.com For example, a one-step process can convert furfural directly to 2-MeTHF, a similar structure. google.com
From Sugars: Direct conversion of sugars like L-arabinose, a waste product from the sugar beet industry, can produce functionalized chiral tetrahydrofurans without the need for protecting groups. nih.gov This methodology has been successfully applied to other biomass-derived sugars like D-xylose, a major component of biomass. nih.gov
From Levulinic Acid: Levulinic acid, another platform chemical derived from carbohydrates, can also serve as a precursor for producing 2-MeTHF and other tetrahydrofuran derivatives. researchgate.net
The choice of feedstock and conversion technology is crucial, as it impacts not only the carbon footprint but also other environmental factors like land use and water consumption. researchgate.netnih.gov
Green Chemistry Principles in Synthetic Methodologies
The synthesis of this compound can be designed to align with the principles of Green Chemistry, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency.
Solvent choice is a cornerstone of green chemistry. In the synthesis of furanic and tetrahydrofuran-based compounds, replacing traditional, hazardous solvents is a key objective. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is frequently highlighted as a green alternative to solvents like tetrahydrofuran (THF) and dichloromethane. researchgate.netresearchgate.net
Derived from renewable sources like furfural or levulinic acid, 2-MeTHF exhibits several advantageous properties: researchgate.net
Higher Boiling Point: Its boiling point of ~80°C compared to THF's ~66°C reduces evaporative losses. researchgate.net
Limited Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has low water solubility, which simplifies product extraction from aqueous media and facilitates solvent recovery and recycling. researchgate.net
Stability: It shows greater stability in the presence of strong bases and organometallic reagents compared to THF.
Favorable Safety Profile: Toxicological studies have indicated that 2-MeTHF is not genotoxic or mutagenic.
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Source | Typically bio-based (from furfural, levulinic acid) researchgate.net | Petrochemical youtube.com |
| Boiling Point | ~80 °C researchgate.net | ~66 °C researchgate.net |
| Miscibility with Water | Low (aids in separation and recovery) researchgate.net | High (complete miscibility) |
| Green Credentials | Recommended green solvent, renewable youtube.com | Problematic solvent, non-renewable youtube.com |
The ultimate fate of a chemical in the environment is a crucial aspect of its sustainability profile. For this compound, this involves assessing the biodegradability of both the ester functional group and the tetrahydrofuran ring.
Ester Group: Ester linkages are generally susceptible to hydrolysis, which can be chemically or biologically mediated by esterase enzymes. This process breaks the ester down into its constituent alcohol (methanol) and carboxylic acid (2-(tetrahydrofuran-2-yl)acetic acid).
Furanic/THF Ring: Furanic compounds, while potentially toxic to some microorganisms at high concentrations, are known to be biodegradable. researchgate.netmdpi.comnih.gov Various bacteria and fungi have evolved pathways to break down furfural and related compounds. nih.govnih.gov The degradation of furfural often proceeds via oxidation to 2-furoic acid, which is then further metabolized. researchgate.netnih.gov The saturated tetrahydrofuran (THF) ring is also known to be biodegradable by specific microbial strains, such as Pseudallescheria boydii and Rhodococcus ruber, which can utilize it as a sole carbon and energy source. nih.govencyclopedia.pubresearchgate.net A common metabolic intermediate is 4-hydroxybutyrate, which can then enter central metabolic cycles. encyclopedia.pub
While specific studies on this compound are lacking, its structure suggests it is likely to be biodegradable. The ester linkage provides a ready point for initial enzymatic attack, and established pathways exist for the degradation of the resulting THF-based carboxylic acid. A copolymer containing 2-MeTHF was shown to degrade completely under alkaline conditions, indicating the susceptibility of the ring structure to degradation. rsc.org
Waste Management and By-product Utilization in Chemical Synthesis
A key principle of green chemistry is to minimize waste. In the context of producing bio-based chemicals like this compound, this involves managing by-products from biomass processing.
The acid-catalyzed dehydration of sugars to produce furfural and 5-hydroxymethylfurfural (B1680220) (HMF) inevitably generates a solid, carbonaceous by-product known as "humins". researchgate.net Traditionally viewed as a problematic waste stream that can foul reactors, research is now focused on the valorization of humins. researchgate.net These materials are being explored as a sustainable resource for creating valuable products, such as:
Carbon Materials for Catalysts: Humins can be converted into porous carbon supports for metal catalysts (e.g., Pd/C), which are then used in other chemical reactions. researchgate.net
Other Value-Added Products: Research is ongoing to convert humins into other useful materials, aligning with the principles of a circular economy.
Furthermore, the synthetic steps to convert the furanic precursor into the final ester product rely heavily on catalysis. Sustainable process design requires the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled multiple times, minimizing metal leaching and waste generation. nih.govnih.gov Electrochemical conversion methods are also being explored as a green approach that can improve product selectivity and catalyst reusability. nih.govacs.org
Toxicological Profiles and Safety Assessments of Methyl 2 Tetrahydrofuran 2 Yl Acetate and Analogues
Genotoxicity and Mutagenicity Evaluations
2-Methylfuran (B129897) (2-MF): Research on 2-methylfuran, a compound with a similar furan (B31954) ring, suggests that its hepatocarcinogenicity may not involve a genotoxic mechanism. nih.gov A 90-day study in rats indicated that while 2-MF induced liver tumors, there was no corresponding increase in in vivo mutagenicity in the liver. nih.gov However, another study pointed out that while a clear genotoxic or mutagenic effect of 2-MF could not be definitively proven, in vivo distribution studies with radiolabeled 2-MF showed the highest radioactivity bound to DNA in the liver. acs.org
Methyl Acetate (B1210297): This simple ester, which shares the acetate group with the target compound, has been evaluated for its genotoxic potential. Methyl acetate tested negative in a bacterial mutation assay and a rat bone marrow micronucleus test. europa.eu Given that its metabolites, methanol (B129727) and acetic acid, are not considered genotoxic, there is no significant concern for mutagenicity from methyl acetate. europa.eu
2-Methyltetrahydrofuran (B130290): There is some evidence to suggest that 2-methyltetrahydrofuran may pose a risk of irreversible, non-lethal mutagenic effects after a single exposure and may have mutagenic effects in mammalian somatic cells in vivo. scbt.com However, other studies have concluded that 2-methyltetrahydrofuran is negative for genotoxicity and mutagenicity. researchgate.net
Interactive Data Table: Genotoxicity of Analogues
| Compound | Test System | Result | Conclusion | Reference |
| 2-Methylfuran | In vivo mutagenicity (rat liver) | Negative | Hepatocarcinogenesis may be non-genotoxic. | nih.gov |
| Methyl Acetate | Bacterial mutation assay | Negative | No concern for mutagenicity. | europa.eu |
| Methyl Acetate | Rat bone marrow micronucleus test | Negative | No concern for mutagenicity. | europa.eu |
| 2-Methyltetrahydrofuran | Mammalian somatic cells in vivo | Positive (potential risk) | Possible risk of irreversible effects. | scbt.com |
| 2-Methyltetrahydrofuran | Battery of GLP tests | Negative | Considered negative for genotoxicity and mutagenicity. | researchgate.net |
Acute and Subchronic Toxicity Studies
Acute toxicity studies assess the effects of a single, high-dose exposure, while subchronic studies evaluate the effects of repeated exposure over a longer period.
Furan: Acute inhalation studies in rats have been conducted for furan. A 1-hour exposure to 1,014 or 2,851 ppm was not lethal, but exposure to 4,049 ppm resulted in the death of 9 out of 10 animals. nih.gov The 1-hour LC50 (the concentration causing death in 50% of test animals) for furan in rats was determined to be 3,464 ppm for both sexes combined. nih.gov
2-Methylfuran (2-MF): A comprehensive 90-day subchronic toxicity study was conducted on 2-MF in rats. nih.gov The animals received daily doses of 0, 1.2, 6, or 30 mg/kg via intragastric administration. nih.gov The study identified effects on the hepatobiliary system, including increased serum alkaline phosphatase at the 6 and 30 mg/kg doses, and cholangiofibrosis at the highest dose. nih.gov Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) was established at 1.2 mg/kg/day for both male and female rats. nih.gov
2-Methyltetrahydrofuran: A 3-month repeat-dose oral toxicity study in rats was performed with doses of 0, 80, 250, 500, and 1000 mg/kg/day. nih.gov The study revealed minimal effects on the liver at doses of 500 mg/kg/day and higher. nih.gov Consequently, the NOAEL for this study was determined to be 250 mg/kg/day. nih.gov
Methyl Acetate: A 28-day inhalation study in rats exposed to concentrations of 0, 227, 1057, or 5040 mg/m³ of methyl acetate resulted in degeneration and necrosis of the olfactory mucosa at the highest dose. europa.eu Minimal systemic toxicity was also observed. The No-Observed-Adverse-Effect Concentration (NOAC) for both local and systemic effects was 1057 mg/m³. europa.eu
Interactive Data Table: Toxicity Data for Analogues
| Compound | Study Type | Species | Route | Key Finding | NOAEL/NOAC | Reference |
| Furan | Acute | Rat | Inhalation | LC50 (1-hr) = 3,464 ppm | - | nih.gov |
| 2-Methylfuran | 90-day Subchronic | Rat | Oral | Hepatobiliary effects | 1.2 mg/kg/day | nih.gov |
| 2-Methyltetrahydrofuran | 3-month Subchronic | Rat | Oral | Minimal liver effects | 250 mg/kg/day | nih.gov |
| Methyl Acetate | 28-day Subchronic | Rat | Inhalation | Olfactory mucosa degeneration | 1057 mg/m³ | europa.eu |
Metabolite Toxicity and Risk Assessment
Understanding the metabolic fate of a compound is crucial for assessing its toxicity, as metabolites can sometimes be more toxic than the parent compound.
Furan and 2-Methylfuran: Furan and its derivatives are known to be metabolized in the liver. The metabolism of 2-methylfuran is known to produce a highly reactive α,β-unsaturated phase I metabolite called 3-acetylacrolein. acs.org This reactive metabolite is thought to be a key player in the toxicity of 2-methylfuran.
Methyl Acetate: Methyl acetate is rapidly hydrolyzed in the body to methanol and acetic acid. europa.eu In human blood, 60% of methyl acetate was converted to methanol within two hours. europa.eu The toxicity of methyl acetate is therefore closely linked to the well-known toxicities of its metabolites, methanol and acetic acid.
Safety Parameters for Industrial and Laboratory Handling
Given the flammable nature and potential health effects of furan-based compounds and acetate esters, strict safety protocols are necessary for their handling in industrial and laboratory settings. The following guidelines are based on information for 2-methyltetrahydrofuran, a close analogue.
Personal Protective Equipment (PPE):
Eye/Face Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) are recommended. cdhfinechemical.com Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). cdhfinechemical.com
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.com Gloves should be inspected before use and disposed of properly after handling. capotchem.com
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com
Engineering Controls:
Ventilation: Ensure adequate ventilation, especially in confined areas. fishersci.com Use local exhaust ventilation to control airborne concentrations. chemos.de
Fire and Explosion Prevention: Use explosion-proof electrical, ventilating, and lighting equipment. fishersci.commonumentchemical.com Keep the substance away from heat, sparks, open flames, and other ignition sources. monumentchemical.com Ground and bond containers and receiving equipment to prevent static discharge. monumentchemical.com
Handling and Storage:
Avoid contact with skin, eyes, and clothing. fishersci.com Do not ingest or inhale. fishersci.com
Keep containers tightly closed in a dry and well-ventilated place. fishersci.com
Store away from incompatible materials such as strong oxidizing agents and acids. fishersci.com
Regulatory Guidelines and Permitted Exposure Levels for Related Compounds
Regulatory bodies establish exposure limits to protect workers and the general public from the potential adverse effects of chemical substances.
Furan: The U.S. Department of Energy has proposed a Heat-Treated Food Occupational Exposure Limit (HTFOEL) for furan of 0.0052 mg/m³ or 1.9 ppb. pnnl.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for furan. The Occupational Safety and Health Administration (OSHA) has a Permissible Exposure Limit (PEL) for furan. cdc.gov
2-Methyltetrahydrofuran: While not currently included in the International Conference on Harmonisation (ICH) Q3C guidelines for residual solvents, a Permitted Daily Exposure (PDE) of 50 mg/day has been derived to support its safe use in the pharmaceutical industry. nih.gov This PDE was calculated based on the NOAEL of 250 mg/kg/day from a 3-month rat study. nih.gov
Methylfurans in Food: The European Union has issued recommendations for monitoring the presence of furan and alkylfurans (including 2-methylfuran and 3-methylfuran) in food products, particularly in coffee, baby food, and other heat-processed items. europa.eu This indicates a regulatory focus on understanding and potentially limiting dietary exposure to these compounds. europa.eu
Interactive Data Table: Exposure Limits for Analogues
| Compound | Guideline/Limit | Value | Issuing Body/Source | Reference |
| Furan | HTFOEL | 0.0052 mg/m³ (1.9 ppb) | U.S. Department of Energy | pnnl.gov |
| 2-Methyltetrahydrofuran | PDE | 50 mg/day | Derived from toxicity study | nih.gov |
| Methyl Acetate | NOAC (28-day, rat) | 1057 mg/m³ | European Commission | europa.eu |
Future Research Directions and Emerging Applications
Development of Novel, More Efficient, and Stereoselective Synthetic Routes
The synthesis of substituted tetrahydrofurans is a mature field, yet the pursuit of greater efficiency, cost-effectiveness, and stereochemical control remains a primary objective. For Methyl 2-(tetrahydrofuran-2-yl)acetate, future research will likely concentrate on developing synthetic pathways that are not only high-yielding but also highly stereoselective, given that the biological activity of chiral molecules is often dependent on a single enantiomer.
Current research on related substituted tetrahydrofurans provides a blueprint for this future work. Methodologies such as Sharpless asymmetric dihydroxylation and the Mitsunobu reaction have been successfully employed for the enantioselective synthesis of precursors to compounds like 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297). scilit.comnih.gov Similarly, transition-metal-catalyzed reactions, including ruthenium-catalyzed oxidative cyclization, offer powerful tools for creating stereodefined tetrahydrofuran (B95107) rings from acyclic precursors. mdpi.comnih.gov
Future synthetic strategies for this compound are expected to:
Employ Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry at the 2-position of the tetrahydrofuran ring will be paramount. This could involve adapting existing methods or developing novel catalytic systems tailored to this specific substrate.
Utilize Bio-based Feedstocks: With the chemical industry's shift towards sustainability, routes starting from renewable biomass-derived platform chemicals, such as furfural (B47365) and levulinic acid, will be a major focus. rsc.orgresearchgate.net
Explore Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. researchgate.net
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Method | Key Features | Potential Advantage for Target Compound |
|---|---|---|
| Asymmetric Dihydroxylation/Cyclization | Introduces two adjacent hydroxyl groups with controlled stereochemistry onto an alkene, which can be followed by cyclization. | High enantiomeric purity. nih.gov |
| Intramolecular Michael Addition | Formation of the ring via conjugate addition, often catalyzed by an organocatalyst. | Can build multiple stereocenters in a single step. |
| Catalytic Hydrogenation of Furan (B31954) Precursors | Reduction of a substituted furan ring using a chiral catalyst to control the stereochemistry of the resulting tetrahydrofuran. | Potentially high atom economy and use of bio-based furan precursors. rsc.org |
| Enzymatic Reduction/Hydrolysis | Use of enzymes like reductases or lipases to achieve high stereoselectivity. | Environmentally benign conditions and exceptional selectivity. researchgate.net |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active natural products and synthetic drugs. nih.gov This prevalence suggests that this compound and its derivatives are fertile ground for the discovery of new therapeutic agents.
Research into related tetrahydrofuran derivatives has revealed a wide spectrum of biological activities. For instance, various derivatives have been patented for potential use in treating depression, anxiety, pain, and inflammation. google.com The tetrahydrofuran motif is a critical component in several potent HIV protease inhibitors, where it plays a key role in binding to the enzyme's active site. nih.gov More recently, a derivative, (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-one, was identified as a novel and selective inhibitor of ACK1 kinase, a target for overcoming drug resistance in cancer therapy. nih.gov Furthermore, other furan derivatives have demonstrated promising anticancer and antibacterial activities. orientjchem.org
Future research should therefore involve:
Broad Biological Screening: Systematic screening of this compound and a library of its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.
Focus on Key Disease Areas: Prioritizing investigation into areas where THF derivatives have already shown promise, such as oncology, virology (particularly anti-HIV), and central nervous system disorders.
Investigation of Natural Product Analogues: Using this compound as a building block to synthesize simplified analogues of complex, biologically active natural products containing the THF motif. nih.gov
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational chemistry is an indispensable tool in modern chemical research. For this compound, advanced computational modeling will be instrumental in accelerating research and development. While specific modeling studies on this exact compound are not yet prevalent, the application of these techniques to related systems demonstrates their potential. For example, computational analysis has been used to understand the thermodynamics and reaction pathways in syntheses involving 2-methyltetrahydrofuran (B130290), helping to predict product distributions and optimize reaction conditions. nih.govacs.org
In the context of future research, computational modeling can be applied to:
Predict Physicochemical Properties: Calculating properties such as solubility, stability, and lipophilicity to guide formulation and application development.
Elucidate Reaction Mechanisms: Modeling potential synthetic pathways to understand transition states and intermediates, thereby aiding in the design of more efficient and selective reactions.
Facilitate Drug Design: Employing techniques like molecular docking and molecular dynamics simulations to predict how derivatives of this compound might bind to biological targets. This in silico screening can prioritize the synthesis of compounds with the highest likelihood of being active, saving significant time and resources.
Integration into Broader Sustainable Chemical Processes and Industrial Applications
The push for a green and sustainable chemical industry provides a significant opportunity for furan-based chemicals, which can often be derived from renewable biomass. rsc.orgfrontiersin.org The closely related solvent, 2-methyltetrahydrofuran (2-MeTHF), is a prime example of a successful bio-based solvent that offers a greener alternative to petroleum-derived solvents like THF. researchgate.netresearchwithrowan.com 2-MeTHF is valued for its derivation from renewable sources, favorable environmental profile, and excellent performance in a range of chemical reactions. researchgate.netd-nb.inforsc.org
Future research on this compound will likely explore its potential within this sustainable framework. Key areas of investigation will include:
Bio-based Production: Developing commercially viable routes to produce the compound from biomass-derived furfural, positioning it as a renewable chemical building block. researchgate.netresearchgate.net
Green Solvent Applications: Evaluating its properties as a potential green solvent or co-solvent in organic synthesis and other industrial processes, taking cues from the success of 2-MeTHF.
Polymer and Materials Science: Investigating its use as a monomer or a precursor to monomers for the synthesis of novel bioplastics and resins, contributing to a circular economy.
Q & A
Basic: What are the established synthetic routes and characterization methods for Methyl 2-(tetrahydrofuran-2-yl)acetate?
This compound is synthesized via esterification of 2-(tetrahydrofuran-2-yl)acetic acid using methanol under acidic catalysis. Key characterization includes 1H and 13C NMR spectroscopy to confirm the ester linkage and tetrahydrofuran ring structure. For example, the methyl ester group appears as a singlet at δ 3.69 ppm in 1H NMR, while the carbonyl carbon (C=O) resonates at δ 171.8 ppm in 13C NMR . High-resolution electron ionization mass spectrometry (HREIMS) further validates the molecular formula (C₇H₁₂O₃) with an observed m/z of 130.0627 (calculated 130.0630) .
Basic: How is the stereochemistry of this compound confirmed experimentally?
The (S)-enantiomer can be distinguished via chiral-phase chromatography or by comparing optical rotation data with literature values. In studies involving pollinator attraction, enantiomeric purity is critical, as bioactivity is often stereospecific. For instance, (S)-2-(tetrahydrofuran-2-yl)acetic acid and its methyl ester derivative were shown to attract male wasps, highlighting the need for enantiomerically pure synthesis .
Basic: What are the primary applications of this compound in chemical ecology?
This compound is a key semiochemical in sexually deceptive orchids (e.g., Cryptostylis ovata), where it acts as a long-range pollinator attractant. Field bioassays demonstrate its role in attracting male Lissopimpla excelsa wasps, though full copulatory behavior requires additional floral cues (e.g., tactile or visual signals) .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
To enhance enantiomeric purity:
- Use chiral catalysts (e.g., lipases) for kinetic resolution during esterification.
- Employ preparative chiral HPLC to separate enantiomers post-synthesis.
- Monitor optical rotation ([α]D) to verify stereochemical fidelity, as even minor impurities can skew bioassay results .
Advanced: How should conflicting bioactivity data be addressed in pollinator attraction studies?
Discrepancies arise when the compound alone fails to induce copulatory behavior (e.g., in Cryptostylis ovata). To resolve this:
- Design multi-component bioassays combining the ester with other floral volatiles (e.g., aldehydes or alcohols).
- Use gas chromatography-electroantennography (GC-EAD) to identify synergistic compounds.
- Conduct field trials with controlled variables (e.g., light, humidity) to isolate chemical vs. environmental effects .
Advanced: What strategies validate the stability of this compound under experimental conditions?
- Perform accelerated stability testing using HPLC to monitor degradation products under varying pH, temperature, and light exposure.
- Use deuterated solvents in NMR to track ester hydrolysis or ring-opening reactions.
- Compare storage stability in inert atmospheres (N₂/Ar) vs. ambient conditions to establish optimal handling protocols .
Advanced: How can researchers investigate the compound’s role in enzyme-substrate interactions?
- Use molecular docking simulations to predict binding affinities with insect olfactory receptors.
- Synthesize isotope-labeled analogs (e.g., ¹³C-methyl ester) for tracking metabolic pathways via mass spectrometry.
- Conduct site-directed mutagenesis on recombinant receptor proteins to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
